ethyl 2-({N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-ethoxyphenyl)glycyl}amino)benzoate
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Overview
Description
Ethyl 2-({N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-ethoxyphenyl)glycyl}amino)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate ester linked to a sulfonylated glycine derivative, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-ethoxyphenyl)glycyl}amino)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the sulfonylated glycine derivative, which is then coupled with ethyl benzoate under specific reaction conditions. Common reagents used in these reactions include sulfonyl chlorides, glycine derivatives, and ethyl benzoate. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-ethoxyphenyl)glycyl}amino)benzoate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Ethyl 2-({N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-ethoxyphenyl)glycyl}amino)benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-({N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-ethoxyphenyl)glycyl}amino)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-({N-[(3,4-dimethoxyphenyl)sulfonyl]-N-phenylglycyl}amino)benzoate
- Ethyl 2-({N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-fluorophenyl)glycyl}amino)benzoate
Uniqueness
Ethyl 2-({N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-ethoxyphenyl)glycyl}amino)benzoate is unique due to the presence of both 3,4-dimethoxyphenyl and 4-ethoxyphenyl groups. These structural features may confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C27H30N2O8S |
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Molecular Weight |
542.6 g/mol |
IUPAC Name |
ethyl 2-[[2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-ethoxyanilino)acetyl]amino]benzoate |
InChI |
InChI=1S/C27H30N2O8S/c1-5-36-20-13-11-19(12-14-20)29(38(32,33)21-15-16-24(34-3)25(17-21)35-4)18-26(30)28-23-10-8-7-9-22(23)27(31)37-6-2/h7-17H,5-6,18H2,1-4H3,(H,28,30) |
InChI Key |
NLYIWHGHFLZMFG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2C(=O)OCC)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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